molecular formula C27H28F6N6O4 B449397 2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE

2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE

Cat. No.: B449397
M. Wt: 614.5g/mol
InChI Key: YZUDPYMGJVXODZ-SHIRMHDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its trifluoroacetyl and hydrazino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE typically involves multiple steps:

    Formation of the Trifluoroacetyl Intermediate: The initial step involves the reaction of trifluoroacetic anhydride with an appropriate amine to form the trifluoroacetyl intermediate.

    Hydrazone Formation: This intermediate is then reacted with hydrazine derivatives to form the hydrazone linkage.

    Coupling with Phenyl Derivatives: The hydrazone is coupled with phenyl derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s hydrazino group can be used for labeling and detection purposes. It can also serve as a precursor for bioactive molecules.

Medicine

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong interactions with active sites, while the hydrazino group can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-N-phenylacetamide: Similar in structure but lacks the hydrazino group.

    Trifluoroacetyl hydrazine: Contains the trifluoroacetyl group but has a simpler structure.

Uniqueness

The uniqueness of 2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE lies in its combination of trifluoroacetyl and hydrazino groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C27H28F6N6O4

Molecular Weight

614.5g/mol

IUPAC Name

N,N'-bis[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]heptanediamide

InChI

InChI=1S/C27H28F6N6O4/c1-16(18-8-12-20(13-9-18)34-24(42)26(28,29)30)36-38-22(40)6-4-3-5-7-23(41)39-37-17(2)19-10-14-21(15-11-19)35-25(43)27(31,32)33/h8-15H,3-7H2,1-2H3,(H,34,42)(H,35,43)(H,38,40)(H,39,41)/b36-16+,37-17+

InChI Key

YZUDPYMGJVXODZ-SHIRMHDNSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCCCC(=O)N/N=C(/C1=CC=C(C=C1)NC(=O)C(F)(F)F)\C)/C2=CC=C(C=C2)NC(=O)C(F)(F)F

SMILES

CC(=NNC(=O)CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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